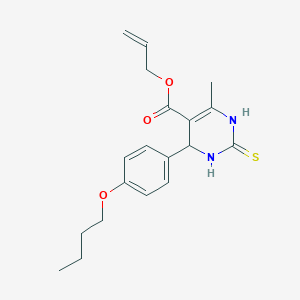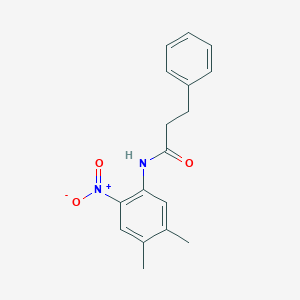
ethyl 4-(2,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
説明
Ethyl 4-(2,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C28H31NO6 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.21513771 g/mol and the complexity rating of the compound is 864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of quinoline derivatives, focusing on their efficient synthesis, characterization, and potential as intermediates for further chemical transformations. For instance, Mizuno et al. (2006) developed convenient and efficient syntheses of metabolites related to quinoline derivatives, highlighting the use of protective groups and novel synthetic routes for high yield production (Mizuno et al., 2006). Additionally, Bänziger and colleagues (2000) presented a practical and large-scale synthesis approach for octahydrobenzo[g]quinoline derivatives, demonstrating the feasibility of these syntheses for large-scale manufacturing (Bänziger et al., 2000).
Corrosion Inhibition
Some studies have explored the application of quinoline derivatives as corrosion inhibitors. Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines, a related compound class, to determine their efficiency as corrosion inhibitors for copper, providing insights into the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Cytotoxic Activity
The potential cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the mentioned compound, has been investigated. Deady et al. (2003) found that most compounds in their study exhibited potent cytotoxicity against various cancer cell lines, with some derivatives showing significant in vivo efficacy against colon tumors in mice (Deady et al., 2003).
Optical and Structural Properties
The structural and optical properties of related quinoline derivatives have been studied, such as by Zeyada et al. (2016), who examined the properties of 4H-pyrano derivatives, focusing on their potential applications based on their optical characteristics (Zeyada et al., 2016).
Molecular Inhibition Studies
Investigations into the inhibition efficiencies of quinoxalines against specific molecular targets, such as c-Jun N-terminal kinases, have been conducted to understand their potential therapeutic applications. Abad et al. (2020) synthesized new quinoxaline derivatives and characterized their crystal structures, providing insights into their inhibitory properties through molecular docking and dynamics studies (Abad et al., 2020).
特性
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-6-35-28(31)25-16(2)29-22-13-18(17-8-7-9-19(12-17)32-3)14-23(30)27(22)26(25)21-11-10-20(33-4)15-24(21)34-5/h7-12,15,18,26,29H,6,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUHOIZFGIJIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4054308.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B4054316.png)
![methyl (5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4054318.png)
![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4054326.png)
![METHYL 2-[2-(2-ACETAMIDOBENZOYLOXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B4054332.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)methanesulfonamide hydrochloride](/img/structure/B4054336.png)
![ETHYL 5-ETHYL-2-{2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B4054342.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide](/img/structure/B4054343.png)
![4-[(Cyclohexylamino)methyl]phenol;hydrochloride](/img/structure/B4054354.png)
![1-[3-Fluoro-4-[3-methyl-4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone](/img/structure/B4054358.png)

